molecular formula C9H13ClN2O2S B1355756 Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1049767-69-2

Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B1355756
CAS RN: 1049767-69-2
M. Wt: 248.73 g/mol
InChI Key: WXYWKYRPBIYBDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride” is a chemical compound . It is an intermediate of Clopidogrel and Prasugrel .


Synthesis Analysis

The synthesis of this compound involves a synthetic route involving Gewald three-component reactions (G-3CR) and a Lewis acid–catalyzed iso (thio)cyanate coupling .


Molecular Structure Analysis

The molecular formula of this compound is C10H14N2O2S . The InChI key is RJNUPQGDQZMPGZ-UHFFFAOYSA-N . The canonical SMILES representation is CN1CCC2=C (C1)SC (=C2C (=O)OC)N .


Chemical Reactions Analysis

The structure-activity relationships of the 3- and 6-positions of a series of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines were explored . The preparation and cytotoxic characterization of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine–based β-aminonitriles, β-amino carboxamides, and their (thio)urea and annulated derivatives were accomplished .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 226.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 2 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is utilized in the synthesis of various heterocyclic compounds. For instance, its reaction with phenylisothiocyanate in ethanol forms thiourea derivative, leading to different pyridothienopyrimidine derivatives (El-Kashef et al., 2010). Another study demonstrated its conversion into pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems (Bakhite et al., 2005).

Intermediate in Drug Synthesis

This compound serves as a key intermediate in the synthesis of drugs like prasugrel, a platelet inhibitor. It is synthesized from ethyl 4-oxopiperidine-1-carboxylate and undergoes various reactions to eventually form the desired hydrochloride salt (Weihui, 2013).

Chemical Transformations

Various chemical transformations of this compound lead to the creation of different heterocycles. For instance, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with malononitrile and other reagents converts them into pyrano[2,3-c]pyrazole and other derivatives (Harb et al., 1989).

Catalysis and Annulation Reactions

This compound is involved in catalysis and annulation reactions. For example, it acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, forming tetrahydropyridine-3-carboxylates (Zhu et al., 2003).

Formation of Complex Heterocycles

This compound is instrumental in forming complex heterocycles. For instance, its conversion into di(hetero)arylamines through Buchwald–Hartwig coupling and subsequent intramolecular cyclization creates tetracyclic compounds (Calhelha & Queiroz, 2010).

Novel Molecular Synthesis

It is used for synthesizing novel molecules with potential applications in different areas such as anti-inflammatory agents, as seen in the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate (Moloney, 2001).

Mechanism of Action

This compound has been identified as a novel class of orthosteric antagonist of the A(1)AR . The structural modifications performed on this scaffold favor the expression of orthosteric antagonist properties over allosteric properties .

properties

IUPAC Name

methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c1-13-9(12)7-5-2-3-11-4-6(5)14-8(7)10;/h11H,2-4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYWKYRPBIYBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCNC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585848
Record name Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049767-69-2
Record name Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.